N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is an organic compound that belongs to the class of imidazopyridines These compounds are known for their unique chemical structure, which includes an imidazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-amino-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)pyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)amine.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Imidazo[1,5-a]pyridin-3-ylidene
Uniqueness
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and imidazo[1,5-a]pyridine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H22N4O |
---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea |
InChI |
InChI=1S/C16H22N4O/c21-16(19-13-6-2-1-3-7-13)17-10-9-15-18-12-14-8-4-5-11-20(14)15/h4-5,8,11-13H,1-3,6-7,9-10H2,(H2,17,19,21) |
InChI-Schlüssel |
SRXXMOIWMQCBSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NCCC2=NC=C3N2C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.